molecular formula C30H52N2O7 B12284439 AliskirenCarboxylicAcid

AliskirenCarboxylicAcid

Cat. No.: B12284439
M. Wt: 552.7 g/mol
InChI Key: LRZFGPAQWQGXCX-UHFFFAOYSA-N
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Description

AliskirenCarboxylicAcid is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is characterized by the presence of a carboxylic acid functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AliskirenCarboxylicAcid involves several synthetic steps. One common method includes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene with magnesium isopropyl chloride and n-BuLi . This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

AliskirenCarboxylicAcid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

AliskirenCarboxylicAcid has a wide range of applications in scientific research:

Mechanism of Action

AliskirenCarboxylicAcid exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, the compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This leads to a decrease in blood pressure and a reduction in the risk of cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

    Aliskiren: The parent compound, which is also a direct renin inhibitor.

    Enalapril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.

    Losartan: An angiotensin II receptor blocker (ARB) used for similar therapeutic purposes.

Uniqueness

AliskirenCarboxylicAcid is unique due to its specific mechanism of action as a direct renin inhibitor, which targets the rate-limiting step in the RAAS pathway. This distinguishes it from ACE inhibitors and ARBs, which act downstream in the pathway .

Properties

Molecular Formula

C30H52N2O7

Molecular Weight

552.7 g/mol

IUPAC Name

3-[[5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)

InChI Key

LRZFGPAQWQGXCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N

Origin of Product

United States

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